Cas no 893737-61-6 (4-Benzyloxy-3'-methylbiphenyl)

4-Benzyloxy-3'-methylbiphenyl is a biphenyl derivative featuring a benzyloxy substituent at the 4-position and a methyl group at the 3'-position of the biphenyl scaffold. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the preparation of more complex molecules. The benzyloxy group enhances solubility in organic solvents, facilitating further functionalization, while the methyl group contributes to steric and electronic modulation. Its well-defined structure and stability make it suitable for applications in ligand design, material science, and drug discovery. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
4-Benzyloxy-3'-methylbiphenyl structure
4-Benzyloxy-3'-methylbiphenyl structure
Product name:4-Benzyloxy-3'-methylbiphenyl
CAS No:893737-61-6
MF:C20H18O
Molecular Weight:274.356325626373
MDL:MFCD06802357
CID:4658905

4-Benzyloxy-3'-methylbiphenyl 化学的及び物理的性質

名前と識別子

    • 4-Benzyloxy-3'-methylbiphenyl
    • Benzyl 3'-methyl[1,1'-biphenyl]-4-yl ether
    • 4'-(Benzyloxy)-3-methyl-1,1'-biphenyl
    • 1-methyl-3-(4-phenylmethoxyphenyl)benzene
    • BB 0223435
    • MDL: MFCD06802357
    • インチ: 1S/C20H18O/c1-16-6-5-9-19(14-16)18-10-12-20(13-11-18)21-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
    • InChIKey: XISAIGYPMQWSRU-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)C1C=CC=C(C)C=1

計算された属性

  • 精确分子量: 274.136
  • 同位素质量: 274.136
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 286
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2
  • XLogP3: 5.4

4-Benzyloxy-3'-methylbiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB310455-1 g
4-Benzyloxy-3'-methylbiphenyl; 96%
893737-61-6
1g
€144.00 2023-04-26
abcr
AB310455-1g
4-Benzyloxy-3'-methylbiphenyl, 96%; .
893737-61-6 96%
1g
€144.00 2025-03-19
A2B Chem LLC
AI59948-1g
4-Benzyloxy-3'-methylbiphenyl
893737-61-6 96%
1g
$75.00 2024-04-19
Ambeed
A963112-5g
4'-(Benzyloxy)-3-methyl-1,1'-biphenyl
893737-61-6 96%
5g
$260.0 2024-04-16
1PlusChem
1P00IG5O-5g
4-Benzyloxy-3'-methylbiphenyl
893737-61-6 96%
5g
$217.00 2025-03-01
1PlusChem
1P00IG5O-1g
4-Benzyloxy-3'-methylbiphenyl
893737-61-6 96%
1g
$83.00 2025-03-01
A2B Chem LLC
AI59948-5g
4-Benzyloxy-3'-methylbiphenyl
893737-61-6 96%
5g
$209.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1279898-1g
4-Benzyloxy-3'-methylbiphenyl
893737-61-6 96%
1g
¥734.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1279898-5g
4-Benzyloxy-3'-methylbiphenyl
893737-61-6 96%
5g
¥2775.00 2024-04-26

4-Benzyloxy-3'-methylbiphenyl 関連文献

4-Benzyloxy-3'-methylbiphenylに関する追加情報

Introduction to 4-Benzyloxy-3'-methylbiphenyl (CAS No. 893737-61-6) and Its Emerging Applications in Chemical Biology

4-Benzyloxy-3'-methylbiphenyl (CAS No. 893737-61-6) is a structurally unique biphenyl derivative that has garnered significant attention in the field of chemical biology due to its distinct pharmacological properties and potential applications in drug discovery. The compound’s bifunctional nature, characterized by the presence of both a benzyloxy group and a methyl substituent on the biphenyl core, makes it a versatile scaffold for designing novel bioactive molecules.

The biphenyl moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways. The introduction of the benzyloxy group at the 4-position enhances lipophilicity, while the methyl group at the 3'-position introduces steric and electronic modifications that can fine-tune interactions with biological targets. This structural configuration has been explored in recent studies for its potential role in inhibiting kinases and other enzymes involved in cancer progression.

Recent advancements in computational chemistry have enabled the systematic screening of biphenyl derivatives for their binding affinity to protein targets. Studies have demonstrated that 4-benzyloxy-3'-methylbiphenyl exhibits promising interactions with tyrosine kinases, which are pivotal in signal transduction pathways associated with tumor growth and metastasis. The benzyloxy group’s ability to form hydrogen bonds with polar residues in the active site of these enzymes suggests its potential as a lead compound for developing targeted therapies.

In addition to its kinase inhibition properties, 4-benzyloxy-3'-methylbiphenyl has been investigated for its role in modulating mitochondrial function. Emerging research indicates that this compound can influence mitochondrial dynamics by interacting with proteins involved in fission and fusion processes. Dysregulation of mitochondrial morphology is implicated in various pathological conditions, including neurodegenerative diseases and metabolic disorders. Thus, 4-benzyloxy-3'-methylbiphenyl represents a promising candidate for further exploration in these areas.

The synthesis of 4-benzyloxy-3'-methylbiphenyl involves multi-step organic transformations, including cross-coupling reactions such as Suzuki-Miyaura coupling, which are widely employed in pharmaceutical synthesis. The benzyloxy group’s stability under various reaction conditions makes it an attractive moiety for constructing complex molecular architectures. Recent improvements in catalytic systems have enhanced the efficiency of these reactions, allowing for scalable production of 4-benzyloxy-3'-methylbiphenyl and its derivatives.

Evaluation of 4-benzyloxy-3'-methylbiphenyl’s pharmacokinetic properties has revealed favorable solubility and metabolic stability, making it a suitable candidate for further preclinical development. In vitro studies have shown that the compound exhibits low toxicity profiles at therapeutic concentrations, suggesting its potential for safe human application. These findings align with the growing demand for structurally diverse compounds that can address unmet medical needs without compromising efficacy or safety.

The exploration of 4-benzyloxy-3'-methylbiphenyl extends beyond oncology; it has also been examined for its antimicrobial properties. The biphenyl core is known to disrupt bacterial cell membranes, and modifications such as the benzyloxy and methyl groups can enhance this effect. Preliminary data suggest that 4-benzyloxy-3'-methylbiphenyl can inhibit the growth of multidrug-resistant strains of bacteria by interfering with essential cellular processes. This finding is particularly relevant in light of the global challenge posed by antibiotic resistance.

Future research directions include optimizing synthetic routes to improve yield and purity, as well as exploring structure-activity relationships to identify analogs with enhanced bioactivity. Advances in high-throughput screening technologies will facilitate rapid testing of 4-benzyloxy-3'-methylbiphenyl derivatives against a wide range of biological targets. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that can benefit patients worldwide.

In conclusion, 4-benzyloxy-3'-methylbiphenyl (CAS No. 893737-61-6) represents a compelling example of how structural innovation can lead to the discovery of novel therapeutic agents. Its unique chemical properties and promising biological activities position it as a valuable asset in the quest to develop next-generation treatments for cancer, neurodegenerative diseases, metabolic disorders, and infections. Continued investigation into this compound and its derivatives will undoubtedly contribute to advancements in chemical biology and drug discovery.

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